molecular formula C23H22N2O5S B15009195 Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B15009195
M. Wt: 438.5 g/mol
InChI Key: RAWTZSRLNMWBDC-UHFFFAOYSA-N
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Description

BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound with a unique structure that includes a cyano group, an ethoxy group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and the addition of the ethoxy and hydroxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE include:

Uniqueness

The uniqueness of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C23H22N2O5S/c1-2-29-20-10-16(8-9-19(20)26)17-11-21(27)25-23(18(17)12-24)31-14-22(28)30-13-15-6-4-3-5-7-15/h3-10,17,26H,2,11,13-14H2,1H3,(H,25,27)

InChI Key

RAWTZSRLNMWBDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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